
Fenretinide glucuronide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenretinide glucuronide-d4 is a deuterium-labeled derivative of fenretinide glucuronide. Fenretinide itself is a synthetic retinoid derivative of all-trans-retinoic acid, known for its chemopreventive and antineoplastic properties . The addition of deuterium atoms in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fenretinide glucuronide-d4 involves the incorporation of deuterium atoms into fenretinide glucuronide. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis . The specific reaction conditions and catalysts used can vary, but common methods include the use of deuterated solvents and deuterium gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the consistent incorporation of deuterium atoms. Quality control measures are crucial to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
Fenretinide glucuronide-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are optimized based on the desired reaction and the stability of this compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Fenretinide glucuronide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of fenretinide.
Biology: Employed in studies to investigate the biological effects of fenretinide and its metabolites.
Industry: Applied in the development of new drug formulations and delivery systems.
作用机制
Fenretinide glucuronide-d4 exerts its effects through mechanisms similar to fenretinide. It inhibits the growth of cancer cells by inducing apoptosis through both retinoid-receptor-dependent and retinoid-receptor-independent pathways . Fenretinide selectively accumulates in tissues like the breast, where it inhibits cell growth by inducing apoptosis rather than differentiation . This process involves the generation of reactive oxygen species and the activation of mitochondrial pathways .
相似化合物的比较
Similar Compounds
Fenretinide: The parent compound, known for its chemopreventive and antineoplastic properties.
All-trans-retinoic acid: A natural retinoid with similar biological activities but different toxicity profiles.
4-Hydroxyphenyl retinamide: Another synthetic retinoid with similar mechanisms of action.
Uniqueness
Fenretinide glucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolism . This makes it a valuable tool in drug development and research.
属性
分子式 |
C32H41NO8 |
|---|---|
分子量 |
571.7 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26-,27-,28+,29-,31+/m0/s1/i12D,13D,14D,15D |
InChI 键 |
UVITUJIIRZWOPU-PXYYWTELSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


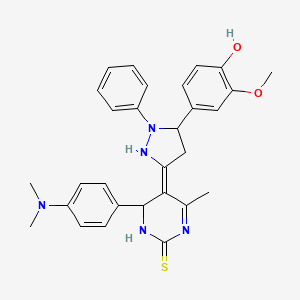
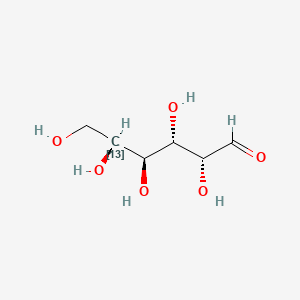
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

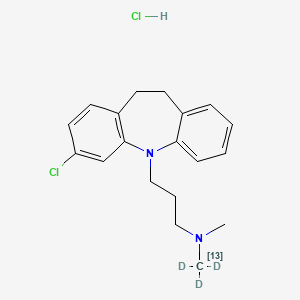
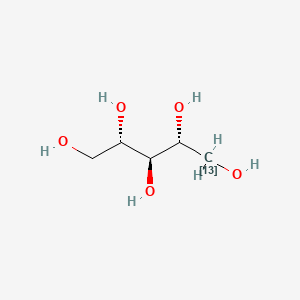
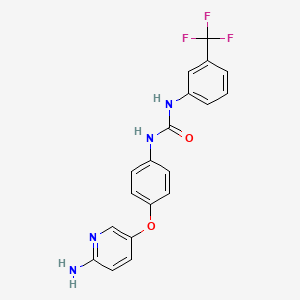
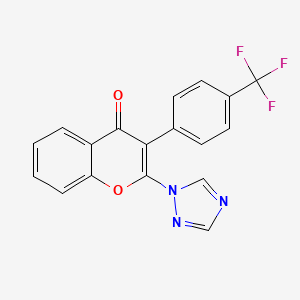
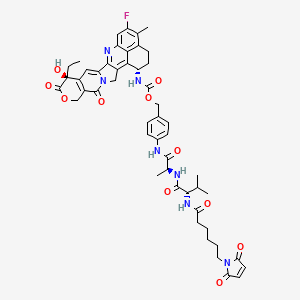

![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)

